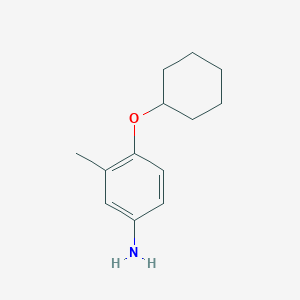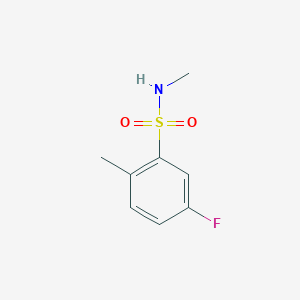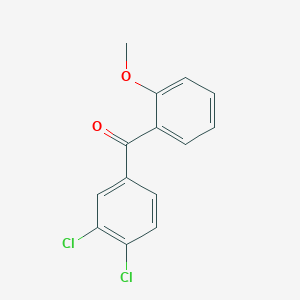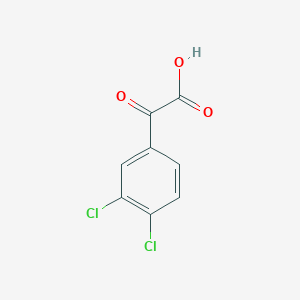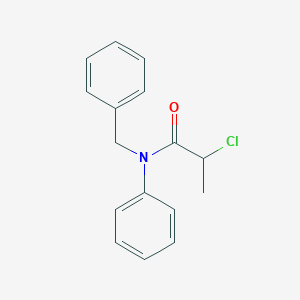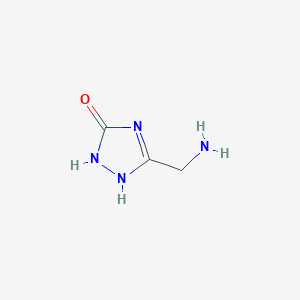
5-(aminomethyl)-1,2-dihydro-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1,2-phenylenediamine . This organic compound is characterized by its molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . It is a derivative of phenylenediamine, where one of the hydrogen atoms in the amino group is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-1,2-phenylenediamine can be synthesized through the methylation of 1,2-phenylenediamine. This process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the methylation process.
Industrial Production Methods: On an industrial scale, the production of N-Methyl-1,2-phenylenediamine involves similar methylation reactions but with optimized conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1,2-phenylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form N-methyl-1,2-cyclohexanediamine.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-methyl-1,2-cyclohexanediamine.
Substitution: Halogenated or nitrated derivatives of N-Methyl-1,2-phenylenediamine.
Scientific Research Applications
N-Methyl-1,2-phenylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which N-Methyl-1,2-phenylenediamine exerts its effects involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity. The presence of the amino groups allows it to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their function.
Comparison with Similar Compounds
1,2-Phenylenediamine: The parent compound without the methyl group.
N,N-Dimethyl-1,2-phenylenediamine: A derivative with two methyl groups on the amino groups.
1,2-Diaminobenzene: Another name for 1,2-phenylenediamine.
Uniqueness: N-Methyl-1,2-phenylenediamine is unique due to the presence of a single methyl group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. This modification can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(aminomethyl)-1,2-dihydro-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c4-1-2-5-3(8)7-6-2/h1,4H2,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAGTWDZBBHEAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=O)NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=NC(=O)NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
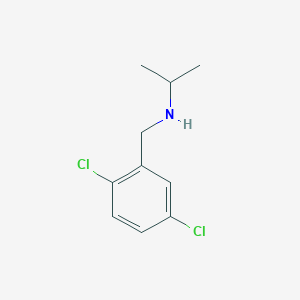
![Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B7868557.png)
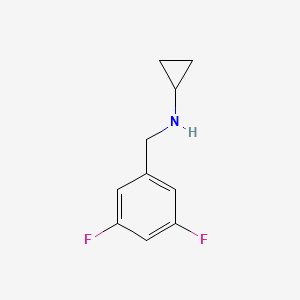

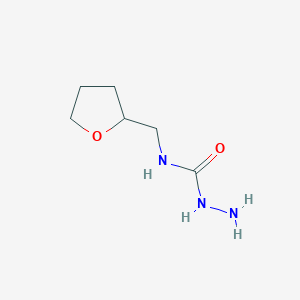
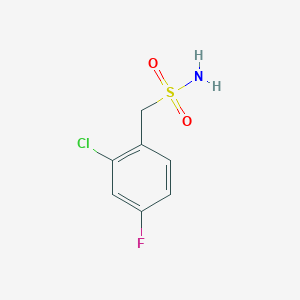
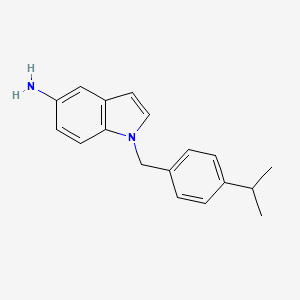
![1-[(4-Bromophenyl)methyl]-1H-indol-5-amine](/img/structure/B7868588.png)
![[1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol](/img/structure/B7868593.png)
